![molecular formula C21H18N6OS B5572504 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide
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Overview
Description
The compound “2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(8-quinolinylmethylene)acetohydrazide” is a complex organic molecule that contains several functional groups. These include a 1,2,4-triazole ring, a thioether linkage, and a quinoline ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the thioether linkage and the attachment of the quinoline ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole and quinoline rings would likely result in a rigid, planar structure. The thioether linkage could introduce some flexibility into the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions. The thioether linkage could also be reactive, particularly towards oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole and quinoline rings could enhance its lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
This class of compounds, including triazole derivatives and their analogs, has been synthesized through multiple methods, demonstrating the versatility and adaptability of these molecules for different scientific applications. For instance, the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4-Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones showcase the compound's complex structure and potential for varied biological activities (Saeed et al., 2014). These compounds were synthesized using a condensation method, further highlighting the synthetic versatility of triazole-based molecules.
Antimicrobial and Anticancer Activities
Compounds similar to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide have been explored for their antimicrobial and anticancer properties. For example, studies on the effect of 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids indicate significant cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (Šermukšnytė et al., 2022). These findings underscore the compound's role in developing novel anticancer strategies.
Anticorrosive Properties
The compound's analogs have also been investigated for their corrosion inhibition properties, demonstrating the multifaceted applications of triazole derivatives beyond biological activities. A study focusing on the inhibition efficiency of zinc corrosion by quantum chemical approach provides insights into how molecular structures of these compounds correlate with their inhibition efficiencies, offering potential applications in material science and engineering (Gece & Bilgiç, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c1-15-24-26-21(27(15)18-10-3-2-4-11-18)29-14-19(28)25-23-13-17-8-5-7-16-9-6-12-22-20(16)17/h2-13H,14H2,1H3,(H,25,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMUGRKSMCTZCX-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
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